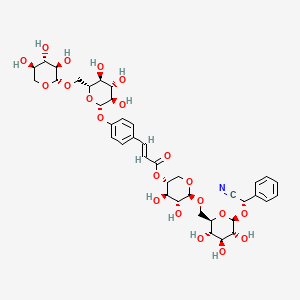
Anthemis glycoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthemis glycoside A is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, a disaccharide derivative, an O-acyl carbohydrate and a nitrile. It derives from a trans-cinnamic acid.
Applications De Recherche Scientifique
Flavonoid Content and Classification of Anthemideae
A study on lipophilic and polar flavonoids in temperate species of Anthemideae, including Anthemis, identified flavonol glycosides in the leaves of Anthemis species. This research contributes to the classification and differentiation of Anthemis from other genera based on flavonoid patterns, indicating the role of these compounds, potentially including Anthemis glycoside A, in taxonomy and systematics of plant species (Williams, Greenham, & Harborne, 2001).
Chemical Composition and Antimicrobial Activities
Anthemis species have been traditionally used for treating infections and inflammations. A study on Anthemis stiparum revealed its chemical composition, including phenolic and flavonoid contents, which showed significant antimicrobial and antibiofilm activities. This suggests potential applications of Anthemis glycoside A, if present, in developing natural antibiotic and antibiofilm agents (Chemsa et al., 2018).
Cyanogenic Diglycosides in Anthemis Cairica
Research on Anthemis cairica identified cyanogenic diglycosides, which are compounds related to glycosides. Such studies highlight the potential of Anthemis glycosides in understanding plant defense mechanisms and their possible applications in pharmacology or agriculture (Nahrstedt et al., 1983).
Phytochemical Profile of Anthemis Nobilis
An investigation into the chemical compounds of Anthemis nobilis, including glycosides, revealed its diverse phytochemical profile. These findings aid in understanding the medicinal properties of Anthemis species and support the potential health benefits of glycosides present in these plants (Mohammed, Hameed, & Salman, 2020).
Novel Flavonoid Glycosides from Anthemis Tinctoria
The discovery of new flavonoid glycosides in Anthemis tinctoria, such as tinctosid, highlights the diversity of glycosides in the Anthemis genus. This research can pave the way for novel applications in natural product chemistry and pharmacology (Masterova et al., 2005).
In Vitro Regeneration of Anthemis Hyalina
Anthemis hyalina, known for its medicinal properties, was the subject of a study on in vitro shoot regeneration. The successful regeneration of this plant, which contains various glycosides, could be crucial for its conservation and medicinal use (Valizadeh, 2017).
Antioxidant and Antibacterial Activities of Anthemis Praecox
The study on Anthemis praecox demonstrated its phenolic profile and significant antioxidant and antibacterial activities. These properties suggest the potential of Anthemis glycoside A in contributing to natural antioxidant and antibacterial agents (Belhaoues, Amri, & Bensouilah, 2020).
Anti-Inflammatory Activity of Anthemis Tricolor
Anthemis tricolor extracts have shown anti-inflammatory properties, indicating the potential therapeutic applications of Anthemis glycosides in treating inflammatory conditions (Demirkan, Özçınar, & Kıvçak, 2019).
Flavonoid Patterns in the Chrysanthemum Complex
Research on flavonoids in the Chrysanthemum complex, including Anthemis, provides insights into the chemosystematics of the tribe Anthemideae. This research is vital for understanding the diversity and role of glycosides in plant taxonomy (Harborne, Heywood, & Saleh, 1970).
Neuroprotective Effects of Anthemis Species
A study on Anthemis tinctoria and A. cretica focused on their neuroprotective effects. The research highlights the potential of Anthemis glycosides in managing neurodegenerative diseases (Orlando et al., 2019).
Propriétés
Numéro CAS |
89354-48-3 |
|---|---|
Nom du produit |
Anthemis glycoside A |
Formule moléculaire |
C39H49NO21 |
Poids moléculaire |
867.8 g/mol |
Nom IUPAC |
[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C39H49NO21/c40-12-21(18-4-2-1-3-5-18)59-39-35(52)31(48)28(45)24(61-39)16-56-37-33(50)29(46)22(14-54-37)58-25(42)11-8-17-6-9-19(10-7-17)57-38-34(51)30(47)27(44)23(60-38)15-55-36-32(49)26(43)20(41)13-53-36/h1-11,20-24,26-39,41,43-52H,13-16H2/b11-8+/t20-,21-,22-,23-,24-,26+,27-,28-,29+,30+,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Clé InChI |
GVPIOFYEBVTHHT-WAUBIPOJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O[C@H](C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
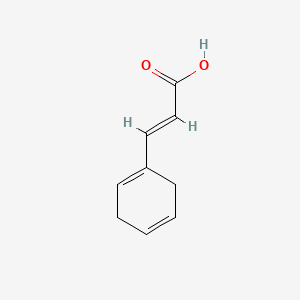

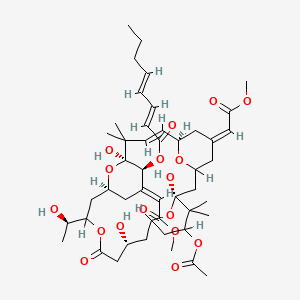

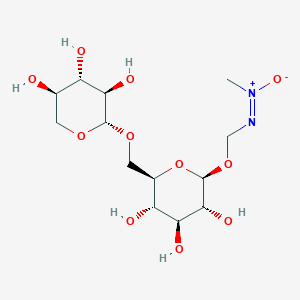
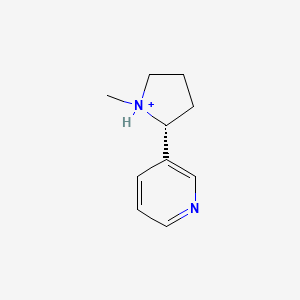
![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
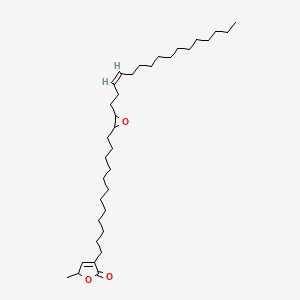


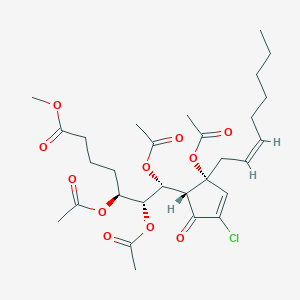
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)